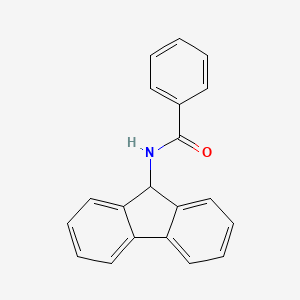

N-(9H-Fluoren-9-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-8-2-1-3-9-14)21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXZRMUTTMLKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181376 | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26863-96-7 | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of the N 9h Fluoren 9 Yl Benzamide Scaffold

Derivatization Strategies at the Benzamide (B126) Moiety

The benzamide portion of the molecule is a prime target for derivatization, allowing for the introduction of a variety of functional groups and structural motifs. These modifications can be achieved by either starting with a pre-functionalized benzoic acid derivative before coupling with 9-aminofluorene (B152764), or by post-synthesis modification of the N-(9H-Fluoren-9-yl)benzamide backbone.

The introduction of additional aromatic and heterocyclic rings to the benzamide moiety is a common strategy to expand the molecular complexity and modulate electronic properties. This can be accomplished by synthesizing N-(9H-fluoren-9-yl)acetamide derivatives that incorporate heterocyclic systems like benzoxazole (B165842) or benzimidazole (B57391). researchgate.net A general approach involves the reaction of 9-(chloroacetylamino)fluorene with a suitable heterocyclic thiol in the presence of a base. researchgate.net

Similarly, various substituted anilines can be reacted with a benzoyl chloride derivative to yield N-(substituted phenyl)benzamides, a strategy that can be adapted for the fluorenyl system. nih.gov For instance, the synthesis of benzamides bearing nitro, chloro, and bromo substituents on the phenyl ring has been reported, demonstrating the versatility of this approach. nih.govnanobioletters.com These reactions highlight the utility of the amide formation reaction in creating a library of derivatives with diverse electronic and steric properties.

Table 1: Representative Substituents on the Benzamide Moiety

| Substituent Type | Example Substituent | General Synthetic Approach |

|---|---|---|

| Heterocyclic | 2-thio-benzoxazole | Reaction of 9-(chloroacetylamino)fluorene with 2-mercaptobenzoxazole. researchgate.net |

| Heterocyclic | 2-thio-benzimidazole | Reaction of 9-(chloroacetylamino)fluorene with 2-mercaptobenzimidazole. researchgate.net |

| Substituted Aromatic | 4-chlorophenyl | Reaction of benzoyl chloride with 4-chloroaniline (B138754) (adapted for fluorenylamine). nih.govnanobioletters.com |

| Substituted Aromatic | 4-methoxyphenyl | Reaction of benzoyl chloride with 4-methoxyaniline (adapted for fluorenylamine). d-nb.info |

| Substituted Aromatic | 4-nitrophenyl | Reaction of benzoyl chloride with 4-nitroaniline (B120555) (adapted for fluorenylamine). nanobioletters.com |

To prepare the this compound scaffold for further, more complex transformations, functional groups that act as reactive handles can be introduced onto the benzamide ring. These "tailored" modifications enable subsequent coupling reactions, polymerization, or attachment to other molecules. A key strategy involves the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is itself derived from a fluorene (B118485) structure. nih.govmdpi.com

For example, a free amine can be introduced on the benzamide ring, which is then protected (e.g., with Fmoc or Boc groups), allowing other reactions to be performed on the molecule. nih.govmdpi.com Subsequent deprotection reveals the amine, which can then be acylated or used in coupling reactions. nih.gov This methodology is crucial in the synthesis of complex probes and ligands where the benzamide core is linked to other functional units like fluorophores. nih.gov The introduction of halogens (e.g., bromine, iodine) onto the aromatic ring of the benzamide also serves as a powerful tool, creating a site for cross-coupling reactions like Suzuki or Sonogashira couplings. mdpi.com

Reactions Involving the 9H-Fluorenyl Core of this compound

The 9H-fluorenyl core is not merely a passive support but an active participant in a range of chemical reactions. Its reactivity is centered on the aromatic rings and the exceptionally reactive C-9 position. mdpi.com

The fused aromatic rings of the fluorene moiety are susceptible to electrophilic aromatic substitution. The positions most prone to reaction are C-2 and C-7. mdpi.com Halogenation, particularly bromination and iodination, is a common first step to introduce a reactive handle at these positions. mdpi.com Once halogenated, the fluorene core can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form C-C or C-N bonds, thereby attaching new aryl, alkynyl, or amino groups. mdpi.com

The C-9 position of the fluorene ring is distinguished by its two acidic benzylic protons. thieme-connect.de This acidity allows for easy deprotonation with a suitable base (like n-butyllithium) to form a fluorenyl anion. nih.gov This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to create 9-substituted fluorene derivatives. thieme-connect.denih.gov It is also possible to introduce two different substituents at the C-9 position, leading to 9,9-disubstituted fluorenes, which are important in materials science. researchgate.netacs.org

Table 2: Reactivity of the Fluorenyl Core

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Functionalization |

|---|---|---|---|

| C-2, C-7 | Electrophilic Halogenation | Br₂ or I₂ with a Lewis acid | Bromination or Iodination mdpi.com |

| C-2, C-7 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylation mdpi.com |

| C-2, C-7 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylation mdpi.com |

| C-9 | Nucleophilic Substitution (via anion) | 1. Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | Alkylation or other C-9 substitution thieme-connect.denih.gov |

| C-9 | Knoevenagel Condensation | Aldehyde, base catalyst | Formation of a C=C double bond (dibenzofulvene) mdpi.com |

The C-9 position of an unsymmetrically substituted this compound is prochiral. The introduction of a new substituent at this position creates a stereocenter, leading to the possibility of enantiomeric products. Achieving stereochemical control in such reactions is a significant challenge and an area of active research.

While specific studies on the stereocontrolled synthesis of this compound derivatives are not abundant, related research demonstrates the feasibility of this control. For example, palladium-catalyzed asymmetric synthesis has been used to achieve chemoselective carbon-carbon bond cleavage at the 9-position of 9-aryl-9H-fluoren-9-ols, producing atropisomers with high enantioselectivity. researchgate.net This highlights that catalytic asymmetric methods can effectively control the stereochemical outcome of reactions at the C-9 center. The principles of using chiral catalysts, chiral auxiliaries, or chiral bases can be applied to direct the approach of an incoming electrophile to one face of the planar fluorenyl anion, yielding a specific stereoisomer.

This compound as a Precursor for Advanced Organic Structures

The robust nature and defined reactivity of the this compound scaffold make it an excellent building block for the synthesis of advanced organic structures with applications in materials science and medicinal chemistry. thieme-connect.de The entire scaffold can be incorporated as a key structural unit in larger, more complex molecules.

One powerful strategy involves the Lewis acid-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with substituted 2-aminobenzamides. thieme-connect.deresearchgate.netresearchgate.net These reactions proceed through allene (B1206475) carbocation intermediates to generate highly functionalized and conjugated products, demonstrating how the fluorene-amide linkage can be forged while simultaneously constructing a complex molecular architecture. thieme-connect.deresearchgate.net

Furthermore, the fluorene unit itself is a precursor to a variety of complex systems. Multi-component domino reactions, starting from materials like 9-fluorenone (B1672902) (the oxidized form of fluorene), cyanoacetohydrazide, and various aldehydes, can lead to the one-pot synthesis of intricate heterocyclic systems such as tetrahydroimidazo[1,2-a]pyridines. rsc.org These advanced synthetic methods leverage the inherent reactivity of the fluorene core and its derivatives to efficiently build molecular diversity from simple, readily available starting materials. rsc.org The resulting complex structures often possess interesting photophysical or biological properties. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. For N-(9H-Fluoren-9-yl)benzamide, this technique would reveal precise bond lengths, bond angles, and torsion angles, defining its molecular conformation and how the molecules pack together in the crystal lattice.

Conformational Analysis of the this compound Framework

The conformation of this compound is dictated by the spatial relationship between the fluorenyl and benzamide (B126) moieties. The key features of its framework would be:

Amide Bond Planarity: The amide group (–C(O)NH–) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Ring Orientations: In related benzamide structures, the aryl rings are often tilted with respect to each other. nih.gov For this compound, the benzoyl group and the fluorenyl group would adopt a specific orientation to minimize steric hindrance and optimize packing forces. Studies on similar aryl amides have shown that the tilt angles between planar regions can differ significantly between the calculated gas-phase structure and the experimentally determined solid-state structure due to packing effects. nih.govnih.gov

Table 1: Expected Crystallographic Parameters for a Benzamide Derivative

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Space Group | Monoclinic (e.g., P2₁/c) or Triclinic (e.g., P-1) | Describes the symmetry of the crystal lattice. nih.gov |

| Z (Molecules per unit cell) | 2, 4, or 8 | Indicates the number of molecules in the basic repeating unit of the crystal. nih.gov |

| N-H···O Hydrogen Bond Distance | ~2.8 - 3.1 Å | Key intermolecular interaction governing crystal packing. |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of crystalline this compound would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is typically the hydrogen bond between the amide N–H donor and the carbonyl C=O acceptor of a neighboring molecule. This interaction commonly leads to the formation of chains or dimeric motifs. mdpi.com In many benzamides, these N–H···O interactions are a primary factor in the side-by-side stacking of molecules. nih.gov

C–H···π and C–H···O Interactions: Weaker interactions, such as those between C–H bonds and the π-system of an aromatic ring or a carbonyl oxygen, would also play a role in refining the crystal packing. mdpi.com

Analysis using tools like Hirshfeld surfaces helps to visualize and quantify these varied intermolecular contacts, revealing the relative importance of hydrogen bonding and dispersion forces in the crystal structure. nih.gov

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Derivatives

NMR spectroscopy is a powerful tool for structure elucidation in solution. For complex derivatives of this compound, multi-dimensional techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals.

Elucidation of Dynamic Processes and Conformational Exchange

Molecules like this compound can undergo dynamic processes in solution, such as rotation around single bonds, which can be studied by dynamic NMR (DNMR) spectroscopy.

Amide Bond Rotation: Rotation around the C–N amide bond is typically slow on the NMR timescale at room temperature due to its partial double-bond character. This can lead to the observation of distinct signals for rotamers (isomers differing by rotation around a single bond). Variable-temperature NMR experiments can be used to study this exchange process and determine the energy barrier to rotation.

Conformational Equilibria: At lower temperatures, the rotation around the N–C9 (fluorenyl) bond may also become slow enough to observe distinct conformers. DNMR techniques allow for the measurement of the rates of exchange between these conformers and the determination of the thermodynamic parameters of the equilibrium.

Structural Assignments of Novel Fluorenyl-Benzamide Adducts

For new synthetic derivatives, 2D NMR is indispensable for confirming their structure.

¹H-¹H COSY: Identifies protons that are coupled to each other, allowing for the mapping of spin systems within the fluorenyl and benzoyl moieties.

¹H-¹³C HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.

¹H-¹³C HMBC: Reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting the fluorenyl group to the benzamide group across the N-C9 and N-C(O) bonds. For example, the amide N-H proton would show a correlation to the fluorenyl C9 carbon and the carbonyl carbon.

Table 2: Representative ¹³C NMR Chemical Shifts for a Related Fluorenyl-Benzamide Structure

| Functional Group | Chemical Shift (δ, ppm) Range |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Fluorenyl C9 | ~47 - 60 |

| Aromatic Carbons | 115 - 145 |

Data is illustrative and based on general values for similar functional groups. rsc.org

Mass Spectrometry for Precise Structural Confirmation of Synthetic Products and Intermediates

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (Molecular Formula: C₂₀H₁₅NO, Molecular Weight: 285.34 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass to within a few parts per million.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Cleavage of the Amide Bond: A common fragmentation pathway for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom or the bond between the nitrogen and the fluorenyl group.

Formation of Benzoyl Cation: Cleavage of the N-C(O) bond could yield a stable benzoyl cation (m/z 105). researchgate.net

Formation of Fluorenyl Cation: Cleavage of the N-C9 bond could lead to the formation of the fluorenyl cation (m/z 165). nih.gov

Loss of Neutral Molecules: The fragmentation process often involves the loss of small, stable neutral molecules like CO (28 Da) or NH₃ (17 Da). uab.edu

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the identity of synthetic products and intermediates.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and analyzing the molecular structure of compounds like this compound. surfacesciencewestern.com These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint. aps.org IR spectroscopy is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in detecting non-polar and homo-nuclear bonds. surfacesciencewestern.com The analysis of the vibrational spectra allows for the detailed characterization of the compound's constituent parts, including the amide linkage, the fluorenyl group, and the benzoyl moiety.

A critical aspect of the analysis is the investigation of intermolecular forces, particularly hydrogen bonding. The this compound molecule contains a secondary amide group (-CONH-), which can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This capability allows for the formation of strong intermolecular N-H···O=C hydrogen bonds, which significantly influence the vibrational frequencies of the involved functional groups. nih.govmdpi.com

Functional Group Analysis

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a complete assignment of the vibrational modes. ias.ac.innih.govresearchgate.net

Amide Group Vibrations : The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3500–3300 cm⁻¹. nih.gov Its exact position is highly sensitive to hydrogen bonding; a downward shift, or red-shift, from the computed wavenumber for a free monomer indicates a weakening of the N-H bond due to its involvement in hydrogen bonding. nih.govresearchgate.net The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is a very strong and characteristic absorption in the IR spectrum, typically appearing in the 1715–1650 cm⁻¹ region. nih.govresearchgate.net The position of this band is also affected by hydrogen bonding. The N-H in-plane bending vibration (Amide II band) and C-N stretching vibration (Amide III band) are also key identifiers for the amide linkage.

Aromatic and Fluorenyl C-H Vibrations : The molecule contains multiple aromatic rings. Aromatic C-H stretching vibrations are characteristically found in the 3100–3000 cm⁻¹ region. researchgate.netlibretexts.org The C=C stretching vibrations within the aromatic rings typically appear as a series of bands in the 1600–1450 cm⁻¹ range. researchgate.netlibretexts.org Additionally, C-H out-of-plane bending vibrations occur at lower wavenumbers (below 1000 cm⁻¹) and can provide information about the substitution pattern of the aromatic rings. libretexts.org

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on characteristic regions for related compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectrum |

| N-H Stretching | Amide (N-H) | 3500 - 3300 | IR / Raman |

| C-H Stretching | Aromatic (Benzoyl, Fluorenyl) | 3100 - 3000 | IR / Raman |

| C=O Stretching (Amide I) | Carbonyl (C=O) | 1715 - 1650 | IR |

| C=C Stretching | Aromatic Rings | 1600 - 1450 | IR / Raman |

| N-H Bending (Amide II) | Amide (N-H) | 1600 - 1500 | IR |

| C-N Stretching (Amide III) | Amide (C-N) | 1400 - 1200 | IR |

This table presents generalized data for functional groups and is not experimental data for this compound.

Hydrogen Bonding Interactions

The presence of intermolecular hydrogen bonds has a profound and observable effect on the vibrational spectrum. researchgate.net In the solid state of this compound, molecules are likely to form dimeric or polymeric structures through N-H···O=C hydrogen bonds. nih.govmdpi.com This interaction leads to a perturbation of the electron density around the involved N-H and C=O bonds.

The most significant indicators of hydrogen bonding in the IR and Raman spectra are:

Red-Shift : The N-H stretching band is shifted to a lower frequency (red-shift) and becomes broader and more intense compared to the free N-H group. nih.govwisc.edu This shift occurs because the hydrogen bond weakens the N-H covalent bond.

Carbonyl Shift : The C=O stretching (Amide I) band also experiences a red-shift upon hydrogen bond formation. nih.gov This is because the donation of electron density from the oxygen to the hydrogen atom in the N-H···O bond weakens the C=O double bond.

Band Broadening : Interactions between vibrating molecules and their local environment, such as hydrogen bonding, typically lead to a broadening of the corresponding absorption bands. spectroscopyonline.com

The magnitude of these shifts provides qualitative information about the strength of the hydrogen bonding interactions. wisc.edu

The following table details the expected spectral changes due to hydrogen bonding.

| Vibrational Mode | Effect of Hydrogen Bonding | Expected Wavenumber Shift |

| N-H Stretching | Red-shift and broadening | Shift to lower cm⁻¹ |

| C=O Stretching (Amide I) | Red-shift | Shift to lower cm⁻¹ |

| N-H Bending (Amide II) | Blue-shift (shift to higher cm⁻¹) | Shift to higher cm⁻¹ |

This table illustrates general principles of hydrogen bonding effects on vibrational spectra.

Computational Chemistry and Theoretical Studies of N 9h Fluoren 9 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For a molecule like N-(9H-Fluoren-9-yl)benzamide, DFT calculations can reveal crucial information about its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state. In aromatic systems like this compound, the HOMO is typically a π-orbital associated with the electron-rich aromatic rings, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the molecular framework indicates the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Aromatic Amides (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide (B126) | -6.8 | -1.2 | 5.6 |

| N-Phenylbenzamide | -6.5 | -1.5 | 5.0 |

| This compound (Expected) | -6.2 | -1.8 | 4.4 |

Note: The values for this compound are hypothetical and extrapolated based on trends observed in related aromatic systems.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not static; rotation around single bonds allows it to adopt various conformations. The steric hindrance imposed by the bulky fluorenyl group in proximity to the benzoyl moiety suggests a complex conformational landscape with multiple local energy minima. Understanding this landscape is crucial as the conformation can significantly impact the molecule's biological activity and physical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques for exploring the conformational space of molecules. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the energy landscape. This can identify the most stable conformers (global and local minima) and the energy barriers between them.

For this compound, the key dihedral angles to consider are those around the N-C(fluorenyl) and N-C(carbonyl) bonds. The rotation around these bonds will be heavily influenced by steric clashes between the aromatic rings. MD simulations can provide further insights by simulating the movement of the atoms over time at a given temperature, revealing the dynamic behavior of the molecule and the accessibility of different conformational states. Such simulations can highlight the flexibility of the molecule and the preferred orientations of the fluorenyl and benzoyl groups relative to each other. Studies on other N-substituted benzamides have shown that the amide plane and the phenyl ring often adopt a non-planar arrangement to minimize steric repulsion nih.gov. A similar, likely more pronounced, twisted conformation would be expected for this compound.

Theoretical Predictions of Reactivity and Reaction Pathways

The electronic structure data obtained from DFT calculations can be used to predict the reactivity of this compound. Reactivity descriptors derived from the conceptual DFT framework, such as chemical potential, hardness, softness, and the electrophilicity index, can provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely target for electrophiles and a hydrogen bond acceptor. The aromatic rings, particularly the fluorenyl moiety, will also exhibit regions of high electron density.

Furthermore, computational methods can be employed to model reaction pathways, such as hydrolysis of the amide bond or electrophilic substitution on the aromatic rings. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, providing a deeper understanding of the molecule's chemical behavior. N-protonation of amides is a critical step in many reactions, and computational models can predict the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, which is influenced by the rotation of the C-N bond nih.gov.

Table 2: Calculated Global Reactivity Descriptors for a Representative Aromatic Amide (Illustrative)

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.2 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are for illustrative purposes to demonstrate the types of reactivity descriptors that can be calculated.

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of this compound, providing theoretical UV-visible absorption spectra. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental measurements to validate the computational model and gain insight into the nature of the electronic excitations.

DFT calculations can also be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. By comparing the calculated and experimental IR spectra, one can identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O and N-H stretching frequencies of the amide group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure. For instance, a computed ¹³C NMR spectrum is available for the related compound, benzamide, N-(9H-fluoren-2-yl)-2-methyl-, which can serve as a reference point for future studies on this compound spectrabase.com.

The comparison between simulated and experimental spectra is a powerful approach for validating the accuracy of the computational methods used and for gaining a more comprehensive understanding of the molecule's properties.

Applications in Advanced Materials and Supramolecular Chemistry

Design of N-(9H-Fluoren-9-yl)benzamide-Based Molecular Scaffolds for Functional Materials

The design of molecular scaffolds is fundamental to the development of functional materials with tailored properties. The this compound framework offers a versatile platform for constructing such scaffolds. The fluorene (B118485) unit provides a rigid and electronically active core, which is essential for applications in organic electronics and sensor technology. The benzamide (B126) portion, with its capacity for strong and directional hydrogen bonding, facilitates the self-assembly of these scaffolds into well-ordered, higher-order structures.

Researchers have explored the modification of this basic scaffold to fine-tune its properties. For instance, the introduction of various substituents on both the fluorenyl and benzoyl rings can modulate the electronic properties, solubility, and packing of the molecules. This molecular engineering approach allows for the creation of a diverse library of materials with applications ranging from organic light-emitting diodes (OLEDs) to molecular sensors and liquid crystals. The predictable self-assembly behavior, driven by the amide group, is a key advantage in the bottom-up fabrication of nanostructured materials.

Exploration of Photophysical Properties of Fluorenyl-Benzamide Derivatives

The photophysical properties of organic molecules are at the heart of their application in optoelectronic devices. Fluorenyl-benzamide derivatives, owing to the inherent fluorescence of the fluorene moiety, have been the subject of significant investigation in this area.

Absorption and Emission Characteristics for Optoelectronic Applications

Fluorene and its derivatives are known for their strong absorption in the ultraviolet region and bright blue fluorescence. These characteristics are largely retained in this compound and its analogues. The absorption spectra are typically characterized by intense bands corresponding to π-π* transitions within the fluorene core. The emission spectra, a crucial aspect for optoelectronic applications, generally show a strong fluorescence in the blue region of the visible spectrum.

Table 1: Representative Photophysical Data of Substituted Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 2,7-Dibromo-9,9′-dihexylfluorene | 355 | 418 | - | THF |

| Fluorene derivative with ethynyl (B1212043) linkages | 370 | 427 | - | THF |

| Fluorene analogue of Prodan | ~400 | - | High | - |

Note: The data presented is for representative fluorene derivatives to illustrate the typical photophysical properties of this class of compounds, as specific data for this compound is not available.

Solvatochromism and Quantum Yield Studies in Material Science

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key property for materials used in sensing applications. Fluorene derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon photoexcitation. acs.orgrsc.org This property is particularly pronounced in "push-pull" systems where the fluorene core is substituted with both electron-donating and electron-accepting groups. rsc.org While this compound is not a classic push-pull system, the polarity of the microenvironment can still influence its emission properties. The amide group can engage in hydrogen bonding with protic solvents, which can affect the energy of the excited state and thus the emission wavelength.

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is another critical parameter for material applications. High quantum yields are desirable for bright emitters in OLEDs and sensitive fluorescent probes. Fluorene-based materials are known for their high quantum yields. acs.org The quantum yield can be influenced by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. The rigid structure of the fluorene unit in this compound is expected to contribute to a high quantum yield by minimizing vibrational energy loss.

Table 2: Solvatochromic and Quantum Yield Data for a Solvatochromic Fluorene Derivative

| Solvent | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|

| Cyclohexane | 421 | 0.98 |

| Toluene | 435 | 0.95 |

| Dichloromethane | 490 | 0.85 |

| Acetonitrile | 525 | 0.65 |

| Water | 544 | 0.45 |

Note: The data presented is for a representative solvatochromic fluorene-linked nucleoside (dCFL) to illustrate the solvatochromic behavior and quantum yields in different solvents. rsc.org Specific data for this compound is not available.

This compound in Supramolecular Assembly and Host-Guest Chemistry

The ability of molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry and is crucial for the development of functional materials from the bottom up. The this compound molecule possesses key features that make it an excellent candidate for supramolecular assembly.

Non-Covalent Interactions in Crystal Engineering of Fluorenyl-Containing Systems

Crystal engineering relies on the understanding and utilization of non-covalent interactions to control the packing of molecules in the solid state. In fluorenyl-containing systems, several types of non-covalent interactions play a crucial role. These include:

π-π Stacking: The planar aromatic surfaces of the fluorenyl groups can interact through π-π stacking, leading to the formation of columnar or layered structures.

Hydrogen Bonding: The amide group in the benzamide moiety is a strong hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and directional hydrogen-bonded networks.

C-H···π Interactions: The C-H bonds of the fluorenyl and benzoyl rings can interact with the π-systems of neighboring molecules, further stabilizing the crystal lattice.

Self-Assembly Mechanisms involving Amide and Fluorenyl Moieties

In the context of fluorenyl-peptide conjugates, for example, the fluorenylmethoxycarbonyl (Fmoc) group, which is structurally related to the fluorenyl moiety in the title compound, is known to drive the self-assembly of peptides into nanofibers and hydrogels. nih.govnih.govacs.org The self-assembly is initiated by π-π stacking of the fluorenyl groups, followed by the formation of β-sheet-like hydrogen bonding networks between the peptide backbones. acs.org A similar mechanism can be envisioned for this compound, where the benzamide units form hydrogen-bonded chains that are further organized by the stacking of the fluorenyl groups, potentially leading to the formation of fibrillar or ribbon-like nanostructures. This hierarchical self-assembly process is key to creating materials with complex and functional architectures.

Utilization of this compound in the Development of Catalytic Ligands and Metal-Organic Frameworks

Extensive searches of scientific literature and chemical databases have yielded no specific instances of this compound being directly utilized in the development of catalytic ligands or as a building block for Metal-Organic Frameworks (MOFs). While the broader classes of compounds to which this compound belongs—fluorenyl derivatives and benzamides—are individually significant in these fields, the specific application of this particular compound has not been documented in available research.

The fluorenyl moiety is a well-established component of various ligands in catalysis. Its rigid, planar structure and rich electronic properties make it a versatile scaffold. Fluorenyl-based ligands have been integral to the development of catalysts for olefin polymerization and other organic transformations. Similarly, amide functionalities are frequently incorporated into ligands to modulate their electronic and steric properties, and to introduce hydrogen bonding capabilities, which can influence catalyst performance and selectivity.

In the realm of supramolecular chemistry, Metal-Organic Frameworks are a prominent class of materials constructed from metal ions or clusters linked by organic ligands. The porosity and functionality of MOFs can be tailored by judicious selection of these components. While a vast array of organic molecules have been employed as linkers in MOF synthesis, there is no evidence to suggest that this compound has been utilized for this purpose.

The absence of this compound in the literature pertaining to catalytic ligands and MOFs suggests that its specific combination of a fluorenyl group and a benzamide group may not be optimal for these applications, or that its potential in these areas has yet to be explored by researchers. Future investigations could potentially explore the synthesis of metal complexes with this compound to assess their catalytic activity or its suitability as a linker in the design of novel MOFs.

Conclusion and Future Perspectives in N 9h Fluoren 9 Yl Benzamide Research

Summary of Key Academic Contributions and Methodological Advancements

Academic research on N-(9H-Fluoren-9-yl)benzamide has led to significant contributions in synthetic chemistry. A primary methodological advancement has been the development of efficient synthetic routes to this core structure. One common approach involves the reaction of 9-aminofluorene (B152764) with benzoyl chloride in the presence of a base. Variations of this method have been explored to improve yields and purity.

Furthermore, the fluorenyl group is a well-established protecting group in peptide synthesis, known as the fluorenylmethoxycarbonyl (Fmoc) group. Research into Fmoc-protected amino acids has indirectly contributed to the understanding of the chemistry of N-(9H-Fluoren-9-yl) derivatives. For instance, the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-(Fmoc) protected β-amino acids highlights the versatility of the fluorenyl moiety in complex molecular architectures.

Structural elucidation has been another area of significant academic contribution. X-ray crystallography studies on related benzamide (B126) structures have provided detailed insights into their molecular geometry, including bond lengths and angles. For example, studies on N-(naphthalen-1-yl)benzamide revealed the dihedral angle between the naphthalene (B1677914) and phenyl rings to be 86.63 (5)°. nih.govresearchgate.net While specific crystallographic data for this compound is not as readily available in the provided search results, the methodologies used for similar compounds are directly applicable.

Spectroscopic characterization is a fundamental aspect of the research on these compounds. Techniques such as 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure and purity of newly synthesized this compound derivatives.

Emerging Research Avenues for Fluorenyl-Benzamide Hybrids

The hybridization of the fluorenyl-benzamide scaffold with other pharmacologically active moieties is a promising and emerging research avenue. The concept of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced biological activity or a different pharmacological profile, is a well-established strategy in drug discovery.

One emerging area is the synthesis of hybrids incorporating heterocyclic rings, which are known to exhibit a wide range of biological activities. For instance, the synthesis of benzimidazole-oxadiazole hybrids has been explored for their therapeutic potential. nih.gov This suggests a future direction where the this compound core could be linked to various heterocyclic systems to explore new chemical spaces and biological targets. Research into 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives has already demonstrated the feasibility of incorporating such heterocyclic moieties. researchgate.net

Another avenue of interest lies in the development of novel coordination compounds. The nitrogen and oxygen atoms in the benzamide group can act as ligands for metal ions, leading to the formation of metal complexes with unique properties. The synthesis and characterization of cadmium(II) complexes with benzimidazole (B57391) derivatives have shown potential antitumor properties. mdpi.com This opens up the possibility of exploring the coordination chemistry of this compound and its derivatives with various transition metals to develop new catalysts or therapeutic agents.

Furthermore, the investigation of N-substituted benzamide derivatives as antitumor agents is an active area of research. researchgate.net By modifying the substituents on both the fluorenyl and benzoyl rings of this compound, researchers can systematically explore the structure-activity relationships and optimize the compounds for specific biological targets.

Challenges and Opportunities in the Academic Study of this compound

Despite the progress made, several challenges remain in the academic study of this compound. A primary challenge is the need for more extensive biological evaluation of these compounds. While synthetic methodologies are relatively well-established, a deeper understanding of their biological activities and mechanisms of action is required to realize their full therapeutic potential. This necessitates interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists.

Another challenge lies in the synthesis of structurally diverse libraries of this compound derivatives for high-throughput screening. The development of more efficient and versatile synthetic methods, possibly utilizing combinatorial chemistry approaches, would be a significant advancement. The synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids amenable to solid-phase synthesis provides a model for how such libraries could be constructed. nih.gov

The opportunities in this field are substantial. The unique three-dimensional structure of the fluorenyl group combined with the versatile chemistry of the benzamide moiety provides a rich scaffold for the design of new molecules with tailored properties. There is a significant opportunity to explore their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other electronic materials, given the fluorescent nature of the fluorene (B118485) core.

Furthermore, the continued development of advanced analytical techniques will provide deeper insights into the structure and dynamics of these molecules. Advanced NMR techniques and computational modeling can be used to study their conformational preferences and interactions with biological macromolecules, guiding the design of more potent and selective compounds.

Q & A

Q. What are the standard synthetic routes for N-(9H-Fluoren-9-yl)benzamide?

this compound is typically synthesized via coupling reactions between 9H-fluoren-9-amine and benzoyl derivatives. A common method involves activating the carboxylic acid (e.g., benzoyl chloride) with coupling agents like EDCl or HOBt in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Reaction conditions (e.g., nitrogen atmosphere, 0–25°C) are critical to minimize side reactions. Purification often employs column chromatography (SiO₂, hexane/ethyl acetate gradients) to isolate the product in ≥85% yield, as demonstrated in analogous N-acyl carbazole syntheses .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation relies on /-NMR to verify fluorenyl proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and the benzamide carbonyl signal (δ ~167 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy. Cross-referencing with databases like NIST Chemistry WebBook validates spectral data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions.

- Catalyst use : 4-Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing transition states.

- Workup : Acid-base extraction removes unreacted starting materials, while silica gel chromatography isolates the product with >95% purity. Analogous syntheses achieved 87–90% yields under these conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data for fluorenylbenzamide derivatives?

Discrepancies in NMR or mass spectra can arise from tautomerism or impurities. Mitigation includes:

- 2D-NMR (COSY, HSQC) : Maps - coupling and - correlations to confirm connectivity.

- X-ray crystallography : Resolves ambiguous stereochemistry, as applied to structurally related fluorenyl phosphinic acids .

- Comparative analysis : Align experimental data with computational predictions (e.g., DFT-calculated IR spectra) .

Q. How does the fluorenyl moiety influence the compound’s application in fluorescence-based studies?

The rigid, planar fluorenyl group enhances π-conjugation, enabling fluorescence emission in the visible range (λ~350–450 nm). This property is leveraged in:

- Probe design : Fluorenyl derivatives serve as fluorophores for tracking molecular interactions in cellular imaging.

- Solvatochromism studies : Polar solvents shift emission maxima, revealing microenvironment changes in lipid bilayers or protein pockets. Similar fluorenyl-xanthene hybrids exhibit quantum yields of 0.4–0.6 .

Q. What methodologies assess the stability of this compound under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C; monitor degradation via UV-Vis or LC-MS over 24–72 hours.

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for fluorenyl analogs).

- Light sensitivity : Conduct photostability tests under UV/visible light to evaluate fluorescence quenching or structural isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.